molecular formula C10H8N4O B2434969 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile CAS No. 1358959-70-2

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

Cat. No. B2434969
CAS RN: 1358959-70-2
M. Wt: 200.201
InChI Key: CXKOXDNOFUULOF-UHFFFAOYSA-N
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Description

“4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile” is a chemical compound with the molecular formula C10H8N4O and a molecular weight of 200.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[4,5-b]pyrrolizine core, which is a bicyclic system with two nitrogen atoms in each ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyrimidopyrimidines, have shown various reactivities. These include reactions with thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile and its derivatives are used in various chemical syntheses and reactions. For instance, a study explored the synthesis and reactions of Biginelli-compounds, a class of compounds related to 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile. The research focused on methylation, acylation, and the preparation of pyrimidines and thiazines starting from these compounds (Kappe & Roschger, 1989).

  • Another study described the copper-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitrile leading to 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. This process involved a series of mechanistic steps, including aza-Michael addition and aerobic dehydrogenation (Mishra & Hajra, 2015).

Biological Applications and Antimicrobial Activity

  • Research has also been conducted on the utility of 4-oxo derivatives in the synthesis of new series of fused pyrimidines with antimicrobial properties. For example, thiazolo[3,2-a]pyrimidines demonstrated high activity against both Gram-positive and Gram-negative bacteria (Morsy & Moustafa, 2019).

  • A study on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid used 4-(trifluoromethyl)pyrimidin-2(1H)-ones, closely related to 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile. This synthesis led to the creation of new trifluoromethylated compounds with potential biological applications (Sukach et al., 2015).

Catalysis and Environmental Applications

  • The compound has also been used in the context of green chemistry. β-Cyclodextrin, a biomimetic catalyst, was used for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives in an environmentally friendly manner, highlighting its potential in sustainable chemistry practices (Ghorad et al., 2017).

properties

IUPAC Name

1-oxo-2,6,7,8-tetrahydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-6-7-2-1-3-14(7)9-8(6)12-5-13-10(9)15/h5H,1-3H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKOXDNOFUULOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N2C1)C(=O)NC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

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